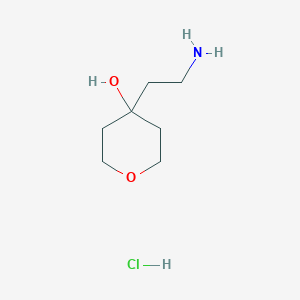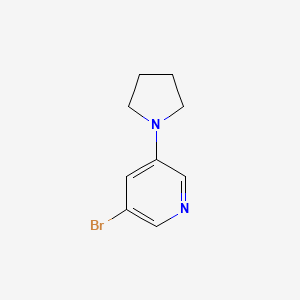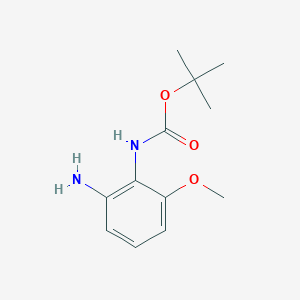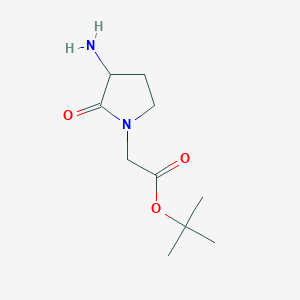
4-(2-Aminoethyl)tetrahydro-2h-pyran-4-ol hydrochloride
Übersicht
Beschreibung
4-(2-Aminoethyl)tetrahydro-2h-pyran-4-ol hydrochloride, also known as 2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO . It is a colorless to pale-yellow to yellow-brown liquid or solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string NC1CCOCC1 . The InChI code for this compound is 1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 .
Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.463 and a density of 0.977 g/cm3 at 25 °C . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
A significant area of application is in the synthesis of complex organic compounds. For instance, the compound has been involved in the synthesis of fused polycyclic ring systems, indicating its utility in creating complex molecular architectures necessary for the development of pharmaceuticals and materials science (Someswarao et al., 2018). Similarly, its derivatives have been used in the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines, showcasing the compound's versatility in forming structurally diverse and potentially biologically active molecules (Kisel’ et al., 2000).
Biological Activities
The compound and its derivatives have been explored for various biological activities, highlighting their potential in therapeutic applications. For instance, derivatives synthesized from related pyran compounds have demonstrated significant antimicrobial activities, suggesting the compound's relevance in developing new antimicrobial agents (Okasha et al., 2022). Additionally, the synthesis of novel pyrano[4,3-b]pyran derivatives with reported antibacterial and antioxidant properties underlines the potential of such compounds in medicinal chemistry (Memar et al., 2020).
Antitumor Agents
Research has also focused on the anticancer properties of 2H-pyran derivatives. A study discovered a new class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, derived from a simplified structure compared to previous compounds. These analogs have shown significant tumor cell growth inhibitory activity in vitro, indicating the compound's potential as a scaffold for antitumor agents (Dong et al., 2011).
Safety and Hazards
This compound is classified under GHS07. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Wirkmechanismus
Target of Action
Related compounds have been used in the discovery of selective inhibitors of mtor kinase and as a reagent in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .
Mode of Action
It’s worth noting that related compounds have been identified as partial agonists at the cb2 receptor .
Biochemical Pathways
Related compounds have been implicated in the modulation of the mtor signaling pathway , which plays a crucial role in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Result of Action
Related compounds have been used in the development of treatments for inflammatory and neuropathic pain , and schizophrenia .
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)oxan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-4-1-7(9)2-5-10-6-3-7;/h9H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYLMHVGXSMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910377-18-3 | |
| Record name | 4-(2-aminoethyl)oxan-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)








![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)
